molecular formula C9H7Cl3O B13663127 5-Chloro-2-(2-chloroethyl)benzoyl Chloride

5-Chloro-2-(2-chloroethyl)benzoyl Chloride

Cat. No.: B13663127
M. Wt: 237.5 g/mol
InChI Key: VMLQSNDTJNVHQV-UHFFFAOYSA-N
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Description

5-Chloro-2-(2-chloroethyl)benzoyl Chloride is a chemical compound with the molecular formula C9H7Cl3O and a molecular weight of 237.51 g/mol . It is a derivative of benzoyl chloride, characterized by the presence of two chlorine atoms attached to the benzene ring and an ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(2-chloroethyl)benzoyl Chloride typically involves the chlorination of 2-(2-chloroethyl)benzoic acid. This process can be carried out using thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions . The reaction proceeds as follows:

C9H9ClO2+SOCl2C9H7Cl3O+SO2+HCl\text{C9H9ClO2} + \text{SOCl2} \rightarrow \text{C9H7Cl3O} + \text{SO2} + \text{HCl} C9H9ClO2+SOCl2→C9H7Cl3O+SO2+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(2-chloroethyl)benzoyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as ammonia, ethanol, and thiol under basic conditions.

    Hydrolysis: Water or aqueous base/acid.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

    Amides, Esters, Thioesters: Formed from nucleophilic substitution.

    5-Chloro-2-(2-chloroethyl)benzoic acid: Formed from hydrolysis.

    Alcohols: Formed from reduction.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2-chloroethyl)benzoyl Chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to modify molecular structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-(2-chloroethyl)benzoyl Chloride is unique due to its dual chlorine substitution and the presence of an ethyl group, which imparts distinct reactivity and applications compared to its analogs .

Properties

Molecular Formula

C9H7Cl3O

Molecular Weight

237.5 g/mol

IUPAC Name

5-chloro-2-(2-chloroethyl)benzoyl chloride

InChI

InChI=1S/C9H7Cl3O/c10-4-3-6-1-2-7(11)5-8(6)9(12)13/h1-2,5H,3-4H2

InChI Key

VMLQSNDTJNVHQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)Cl)CCCl

Origin of Product

United States

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